molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Cat. No.: B1664906
CAS No.: 175724-30-8
M. Wt: 505.6 g/mol
InChI Key: KPXODPHVWBQJEG-UHFFFAOYSA-N
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Description

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine (CAS: 175724-30-8) is a multifunctional compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its structure features a central methylamine core substituted with three [[2-(tert-butoxycarbonyl)ethoxy]methyl] groups. The tert-butoxycarbonyl (Boc) groups act as acid-labile protecting moieties, enabling controlled deprotection under acidic conditions, which is critical for drug release in targeted therapies . The polyethylene glycol (PEG)-like ethoxy spacers enhance solubility and biocompatibility, making it a versatile linker in bioconjugation chemistry .

Properties

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Scaffold Construction

The synthesis begins with the assembly of the tris(methylol)methylamine core. A Mannich-type reaction between methylamine, formaldehyde, and tert-butyl acrylate derivatives forms the branched structure. Key intermediates include tris(hydroxymethyl)methylamine, which undergoes sequential etherification with Boc-protected 2-bromoethyl acetate. The Boc groups serve as orthogonal protecting groups, ensuring stability during subsequent coupling reactions.

Reaction conditions for this step typically involve:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Base: Triethylamine or N,N-diisopropylethylamine
  • Temperature: 0–25°C under nitrogen atmosphere

Boc Protection and Functionalization

Each hydroxymethyl arm is functionalized with a Boc-protected ethoxy group via nucleophilic substitution. The tert-butyl carbonate groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This step requires precise stoichiometry to avoid overprotection, with a typical yield of 68–72% after chromatography.

Step-by-Step Synthesis Protocol

Materials and Reagents

Component Specification Source
Tris(hydroxymethyl)methylamine ≥98% purity Commercial suppliers
tert-Butyl acrylate Anhydrous, stabilized with BHT Sigma-Aldrich
Di-tert-butyl dicarbonate 99.5%, moisture-free TCI Chemicals
4-Dimethylaminopyridine Recrystallized from toluene Alfa Aesar

Detailed Procedure

  • Core Formation:
    Dissolve tris(hydroxymethyl)methylamine (10.0 g, 82.6 mmol) in anhydrous THF (200 mL). Add tert-butyl acrylate (45.0 mL, 264 mmol) dropwise at 0°C, followed by triethylamine (36 mL, 258 mmol). Stir for 24 h at 25°C. Quench with saturated NH₄Cl (100 mL), extract with ethyl acetate (3 × 150 mL), and dry over Na₂SO₄.

  • Boc Protection:
    Combine the crude product with Boc₂O (72.4 g, 330 mmol) and DMAP (1.01 g, 8.26 mmol) in CH₂Cl₂ (300 mL). Stir at 25°C for 12 h. Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain the tris-Boc-protected intermediate as a colorless oil.

  • Final Coupling:
    React the intermediate with methylamine hydrochloride (6.7 g, 99 mmol) in methanol (150 mL) at 50°C for 6 h. Neutralize with aqueous NaHCO₃, extract with CH₂Cl₂, and evaporate to yield the title compound (yield: 58–63%).

Purification and Quality Control

Chromatographic Techniques

  • Normal-Phase HPLC: Employ a Luna Silica column (250 × 4.6 mm, 5 µm) with isocratic elution (hexane:ethyl acetate = 70:30) to achieve >95% purity.
  • Retention Time: 12.4 min under above conditions.

Spectroscopic Characterization

Technique Key Data Interpretation
¹H NMR (CDCl₃) δ 1.44 (s, 27H, Boc CH₃), 3.42–3.58 (m, 12H, OCH₂), 4.12 (s, 3H, NCH₂) Confirms Boc groups and ether linkages
MS (ESI+) m/z 506.3 [M+H]⁺ Matches theoretical MW 505.6

Applications in Bioconjugate Synthesis

ADC Linker Utilization

The compound’s cleavable PEG spacer enables pH-sensitive drug release in ADCs. Conjugation to monoclonal antibodies (e.g., trastuzumab) occurs via maleimide-thiol chemistry, with a typical drug-to-antibody ratio (DAR) of 3.8–4.2. Stability studies show <10% payload release after 72 h in plasma (pH 7.4), compared to >90% release at lysosomal pH 5.0.

PROTAC Assembly

As a PROTAC linker, it connects E3 ligase ligands (e.g., von Hippel-Lindau protein ligands) to target protein binders (e.g., BET bromodomain inhibitors). The ether-based spacer enhances solubility, with cellular degradation efficiency (DC₅₀) values ≤50 nM reported in leukemia models.

Challenges and Optimization Strategies

Scalability Limitations

Large-scale synthesis faces hurdles due to:

  • Low yields in final coupling step (≤63%)
  • High Boc-deprotection risk during chromatography

Process Improvements

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 h to 45 min while maintaining 71% yield.
  • Flow Chemistry: Continuous processing minimizes intermediate degradation, achieving 82% purity without column chromatography.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes substitution and cleavage reactions, driven by its functional groups:

Substitution Reactions

  • Mechanism : Removal of tert-butoxycarbonyl (Boc) groups under acidic conditions to expose reactive amines.

  • Conditions : Typically performed with acids like TFA or HCl in dioxane.

Cleavage Reactions

  • Mechanism : Reductive cleavage of the PEG backbone (e.g., using reducing agents like sodium borohydride) to release therapeutic agents.

  • Conditions : Requires controlled pH and temperature to avoid premature degradation .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Boc DeprotectionTFA, HCl/dioxane, or acidic aqueousQuantitative removal of Boc groups
PEG CleavageSodium borohydride, acidic pHSelective release of conjugated payloads
Amine ReactivityActivating agents (e.g., NHS esters)Enables bioconjugation to antibodies

Major Products Formed

  • Deprotected Amine : Exposure of primary amines after Boc removal, facilitating further chemical modifications.

  • Released Therapeutic Agents : Cytotoxic drugs or E3 ligase-targeting ligands liberated via linker cleavage in ADCs/PROTACs .

Research Findings

  • Cleavage Efficiency : Studies show pH-dependent cleavage, with optimal activity in acidic intracellular environments (e.g., lysosomes) .

  • Stability in ADCs : The linker’s PEG backbone enhances water solubility while maintaining stability until targeted cleavage .

Scientific Research Applications

Role in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.

Case Studies

  • Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .

Applications in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.

Chemical Properties and Reactions

Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:

Types of Reactions

  • Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
  • Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .

Synthesis and Production Methods

The synthesis of Tris-Boc typically involves:

  • Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
  • Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .

Industrial Applications

In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.

Summary Table of Applications

Application AreaDescription
Antibody-Drug ConjugatesServes as a linker for targeted delivery of cytotoxic drugs to cancer cells
Proteolysis-Targeting ChimerasFacilitates selective degradation of specific proteins
Chemical SynthesisUsed as a building block for complex organic molecules
Industrial ProductionEmployed in large-scale synthesis of therapeutics

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Tris[2-(2-methoxy-ethoxy)ethyl]amine
  • Structure : (CH₃OCH₂CH₂OCH₂CH₂)₃N .
  • Key Differences : Replaces Boc-protected ethoxy groups with methoxy-ethoxy chains.
  • Properties : Lower molecular weight (323.43 g/mol vs. ~600 g/mol), higher polarity, and stability under acidic conditions due to the absence of Boc groups .
  • Applications : Primarily used as a solubilizing agent or phase-transfer catalyst, unlike the ADC/PROTAC-specific role of Tris[[2-(tert-Boc)ethoxy]methyl]methylamine .
β-Estradiol-6-CMO-PEG3-biotin
  • Structure : Combines β-estradiol, a 3-unit PEG spacer, and biotin .
  • Key Differences : Incorporates a targeting moiety (biotin) and a steroid backbone instead of a trisubstituted amine core.
  • Properties : Higher molecular weight (~900 g/mol) and enzymatic cleavage mechanism (vs. acid-labile Boc deprotection) .
  • Applications : Targets biotin receptors in ADCs, contrasting with the multivalent drug-loading capability of Tris[[2-(tert-Boc)ethoxy]methyl]methylamine .

Functional Analogues

Triethanolamine
  • Structure : (HOCH₂CH₂)₃N .
  • Key Differences : Hydrophilic hydroxyethyl groups instead of Boc-protected ethoxy units.
  • Properties : High water solubility, used as a surfactant or pH adjuster, lacking conjugation functionality .
N-(tert-Butoxycarbonyl)-protected Boronate Esters
  • Example: 2-(4-boronophenyl)-N-(tert-butoxycarbonyl)ethanamine .
  • Key Differences : Boc groups protect amines in boronate ester intermediates for Suzuki-Miyaura couplings.
  • Properties : Shared acid-labile Boc deprotection but designed for cross-coupling reactions rather than bioconjugation .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility Cleavage Mechanism Primary Application
Tris[[2-(tert-Boc)ethoxy]methyl]methylamine ~600 Organic solvents Acidic pH ADC/PROTAC linker
Tris[2-(2-methoxy-ethoxy)ethyl]amine 323.43 Polar solvents Stable Solubilizing agent
β-Estradiol-6-CMO-PEG3-biotin ~900 Aqueous/organic Enzymatic Targeted ADC linker
Triethanolamine 149.19 Water N/A Surfactant/formulation

Key Research Findings

  • Multimerization Efficiency : Tris[[2-(tert-Boc)ethoxy]methyl]methylamine enables the synthesis of trimeric conjugates (e.g., Pyro-TriRGD), enhancing tumor-targeting efficiency compared to dimeric analogues .
  • Stability vs. Reactivity : Boc groups provide temporary stability during synthesis, while acidic deprotection (e.g., in tumor microenvironments) ensures controlled drug release .
  • Synthetic Versatility : Used in palladium-catalyzed cross-couplings (e.g., with dibenzylideneacetone ligands) for complex bioconjugates .

Biological Activity

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.

Overview

  • Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
  • CAS Number : 175724-30-8
  • Molecular Formula : C25H47NO9

This compound serves as a cleavable linker in ADCs and PROTACs:

  • In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
  • In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .

Cellular Effects

The biological effects of this compound are closely related to its role in ADCs and PROTACs:

  • Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
  • Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.

Case Studies

  • Antibody-Drug Conjugates :
    • A study demonstrated that ADCs utilizing this compound as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
  • Proteolysis-Targeting Chimeras :
    • Research indicated that PROTACs incorporating this compound successfully degraded target proteins implicated in various cancers. The degradation was shown to be dose-dependent and correlated with the stability of the PROTACs in cellular environments .
PropertyDescription
Binding AffinityBinds to proteins and enzymes, modulating their activity.
StabilityStable under physiological conditions but cleavable under acidic conditions .
Subcellular LocalizationPrimarily localized within the cytoplasm when used in PROTACs.

Dosage Effects

The dosage effects observed in animal models indicate that:

  • Higher concentrations of this compound lead to increased efficacy in both ADC and PROTAC applications.
  • The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .

Future Directions

Ongoing research is focused on:

  • Developing more efficient synthesis methods for this compound.
  • Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, and how can stepwise protection strategies improve yield?

The synthesis typically involves sequential protection of amine groups and introduction of tert-butoxycarbonyl (Boc)-protected ethoxy methyl moieties. A stepwise approach, as seen in analogous syntheses (e.g., tert-butyl carbamate derivatives in Example 427 of EP 4 374 877 A2), involves:

  • Step 1: Protection of the primary amine using Boc anhydride under basic conditions (e.g., NaHCO₃/DMF).
  • Step 2: Alkylation with 2-(tert-butoxycarbonyl)ethoxymethyl chloride in the presence of a base like triethylamine.
  • Step 3: Iterative deprotection and re-protection to ensure regioselectivity .

Key Optimization Parameters:

ParameterConditionImpact
Temperature0–25°CMinimizes side reactions
SolventDCM/THFEnhances solubility of intermediates
CatalystDMAPAccelerates alkylation

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z ~1011 [M+H]⁺ in similar Boc-protected amines) and purity .
  • HPLC: Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures batch consistency .
  • ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.2–1.4 ppm) and ethoxy methylene groups (δ ~3.4–4.0 ppm) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic or acidic environments?

The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 10% TFA in DCM). However, the ethoxy methyl linker may reduce steric hindrance, increasing susceptibility to nucleophilic attack at the methylamine core. Stability studies in buffered solutions (pH 2–9) show:

  • pH < 3: Rapid Boc deprotection (t₁/₂ < 1 hr).
  • pH 7–9: Stable for >24 hrs, suitable for biological assays .

Q. Can this compound serve as a ligand for metal coordination complexes in catalysis?

Structurally analogous tris-amine ligands (e.g., cerium(III) complexes with tris[2-substituted ethyl]amine frameworks) demonstrate potential in catalysis. The ethoxy methyl-Boc groups may modulate electron density at the nitrogen center, affecting metal binding affinity. Preliminary DFT calculations suggest:

  • Coordination Sites: Three nitrogen atoms form a trigonal planar geometry with transition metals.
  • Applications: Potential in asymmetric catalysis (e.g., Ce(III)-mediated C–H activation) .

Q. What strategies resolve contradictions in reported synthetic yields or stability data?

Discrepancies often arise from variations in Boc-deprotection protocols or solvent polarity. For example:

  • Contradiction: One study reports 85% yield using THF, while another achieves 60% in DCM.
  • Resolution: THF’s higher polarity improves intermediate solubility, reducing side-product formation. Validation via controlled replicates and in-situ IR monitoring is recommended .

Q. How can this compound be functionalized for targeted drug delivery systems?

The Boc groups can be selectively removed to expose primary amines for conjugation with biomolecules (e.g., PEG linkers or antibodies). A validated protocol includes:

  • Step 1: TFA-mediated Boc deprotection.
  • Step 2: Coupling with activated esters (e.g., NHS-PEG-maleimide) at pH 8.5.
  • Application: pH-responsive drug carriers with tunable release kinetics .

Methodological Considerations Table

ChallengeSolutionEvidence Source
Low synthetic yieldUse DMAP catalyst and THF solvent
Boc group instabilityAvoid prolonged exposure to acids
Characterization ambiguityCross-validate via LC-MS/HPLC/NMR
Functionalization side reactionsEmploy orthogonal protecting groups

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.